2-Amino-2-(3-chlorophenyl)acetonitrile

Description

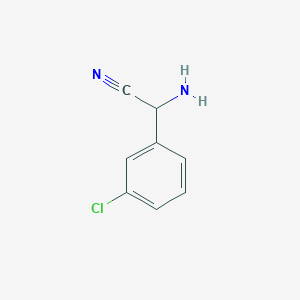

2-Amino-2-(3-chlorophenyl)acetonitrile (CAS No. 5537-50-8) is an organic compound with the molecular formula C₈H₆ClN₂ and a molecular weight of 168.60 g/mol. Structurally, it features a nitrile group (-CN), an amino group (-NH₂), and a 3-chlorophenyl substituent attached to a central carbon atom. This compound is synthesized via the Strecker amino acid synthesis method, which involves the reaction of 3-chlorobenzaldehyde with ammonium acetate and potassium cyanide under reflux conditions .

Properties

CAS No. |

93554-79-1 |

|---|---|

Molecular Formula |

C8H7ClN2 |

Molecular Weight |

166.61 g/mol |

IUPAC Name |

2-amino-2-(3-chlorophenyl)acetonitrile |

InChI |

InChI=1S/C8H7ClN2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8H,11H2 |

InChI Key |

MHUPYXJSGAMNFY-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)Cl)C(C#N)N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(C#N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical properties of 2-amino-2-(3-chlorophenyl)acetonitrile are influenced by its unique substitution pattern. Below is a comparative analysis with key analogs:

Positional Isomers of Chlorophenyl Derivatives

| Compound Name | Substituent Position | Antimicrobial Activity | Anticancer Activity (GI₅₀, µM) | Key Features |

|---|---|---|---|---|

| This compound | 3-Cl | High (inferred) | Not reported | Optimal steric and electronic effects due to meta-Cl positioning |

| 2-Amino-2-(4-chlorophenyl)acetonitrile | 4-Cl | Moderate | >50 | Para-Cl reduces binding affinity in certain targets |

| 2-Amino-2-(2-chlorophenyl)acetonitrile | 2-Cl | Low | >100 | Ortho-Cl induces steric hindrance, limiting interactions |

Key Insight : The 3-chloro substitution optimizes bioactivity by balancing electronic effects (Cl as an electron-withdrawing group) and steric accessibility .

Halogen-Substituted Analogs

| Compound Name | Halogen Substitution | Molecular Formula | Unique Features |

|---|---|---|---|

| This compound | Cl | C₈H₆ClN₂ | Strong electrophilicity; enhances binding to thiol-containing enzymes |

| 2-Amino-2-(3-fluorophenyl)acetonitrile | F | C₈H₆FN₂ | Smaller atomic radius of F improves solubility but reduces hydrophobic interactions |

| 2-Amino-2-(3,5-dichlorophenyl)acetonitrile | 3,5-diCl | C₈H₅Cl₂N₂ | Increased lipophilicity but higher toxicity |

Key Insight : Chlorine offers a balance between reactivity and stability compared to fluorine or multiple Cl substitutions .

Functional Group Variations

Key Insight: The amino group is critical for hydrogen bonding with biological targets, while the nitrile group facilitates synthetic derivatization .

Preparation Methods

Direct Amination of 3-Chlorobenzyl Cyanide with Ammonia

One common synthetic approach involves the reaction of 3-chlorobenzyl cyanide with ammonia under mild conditions. The reaction typically proceeds in alcoholic solvents such as ethanol or methanol. Ammonia acts as the nucleophile, attacking the nitrile carbon to form the aminoacetonitrile derivative.

- Reaction conditions: Ammonia in methanol or ethanol, mild temperature (room temperature to 40 °C), reaction time 2 hours.

- Advantages: Simple, straightforward, and scalable for industrial production.

- Limitations: Requires careful control of reaction parameters to optimize yield and purity.

This method is closely related to the synthesis of 2-Amino-2-(4-chlorophenyl)acetonitrile reported for the para isomer, which suggests applicability to the meta isomer with 3-chlorophenyl substituent.

Multi-step Synthesis via Zinc Iodide Catalysis and Ammonia Treatment

A more detailed multi-step synthesis has been reported for the hydrochloride salt of 2-Amino-2-(3-chlorophenyl)acetonitrile:

- Step 1: Zinc iodide catalyzed reaction under neat conditions (no solvent) for 15 minutes.

- Step 2: Treatment with ammonia in methanol at 40 °C for 2 hours.

This two-step procedure results in the formation of the target aminoacetonitrile hydrochloride with moderate to good yields. The use of zinc iodide as a catalyst facilitates the key transformation, while ammonia in methanol completes the amination step.

| Step | Reagents/Conditions | Time | Temperature | Outcome |

|---|---|---|---|---|

| 1 | Zinc iodide, neat | 0.25 h | Ambient | Intermediate formation |

| 2 | Ammonia in methanol | 2 h | 40 °C | Aminoacetonitrile hydrochloride |

One-Pot Synthesis via Condensation and Subsequent Hydrolysis

A patented method describes the synthesis of related 3-chlorophenyl-substituted nitriles through condensation of ethyl 3-pyridinecarboxylate with 3-chlorophenylacetonitrile under sodium methoxide catalysis. The condensate undergoes hydrolysis and decarboxylation under sulfuric acid, followed by reduction and oxidation steps, culminating in a Reissert reaction to yield nitrile derivatives.

- Key features: Multi-step, involving condensation, hydrolysis, reduction, oxidation, and Reissert reaction.

- Yield: Approximately 33% overall.

- Relevance: Though focused on pyridine carbonitriles, the method demonstrates synthetic strategies applicable to 3-chlorophenylacetonitrile derivatives.

Cyanide Addition to Imines (Strecker-Type Synthesis)

A general synthetic strategy for α-aminonitriles involves the Strecker reaction, where an imine formed from an aldehyde and an amine reacts with a cyanide source. For this compound, analogous reactions can be performed starting from 3-chlorobenzaldehyde and ammonia or amines, followed by cyanide addition.

- Cyanide sources: Potassium hexacyanoferrate(III), potassium cyanide, or other cyanide salts.

- Solvents: Mixtures of water and organic solvents such as tert-butanol or ethyl acetate.

- Reaction conditions: Heating at 80 °C for several hours under exclusion of light.

- Yields: Variable, depending on cyanide source and solvent system, often moderate to good.

This method is widely used for synthesizing α-aminonitriles and can be adapted for the 3-chlorophenyl derivative.

| Cyanide Source | Solvent Mixture | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|

| K3[Fe(CN)6]:K4[Fe(CN)6] | tBuOH:H2O (1:1) | 4 | 58-72 | One-pot reaction with imine |

| K3[Fe(CN)6] | tBuOH:H2O (1:1) | 4 | 58 | |

| K4[Fe(CN)6] | tBuOH:H2O (1:1) | 4 | 63 |

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Temperature | Time | Yield/Notes |

|---|---|---|---|---|

| Direct amination of 3-chlorobenzyl cyanide | NH3 in ethanol or methanol | RT - 40 °C | ~2 h | Simple, scalable |

| Zinc iodide catalysis + ammonia | ZnI2 (neat), then NH3 in methanol | RT / 40 °C | 0.25 h / 2 h | Moderate yield, two-step |

| One-pot condensation + hydrolysis | Sodium methoxide, H2SO4, reduction, Reissert | Various | Multi-step | ~33% overall |

| Strecker-type cyanide addition | Cyanide salts, imine, tBuOH/H2O solvents | 80 °C | 4-13 h | Moderate to good yields |

| Acetylenic ketone + malononitrile | KOH in MeCN | 0 °C | 2 h | High selectivity, up to 88% |

Research Findings and Notes

- The direct amination and Strecker-type synthesis are the most commonly used methods for preparing this compound due to their simplicity and efficiency.

- Multi-step catalytic methods involving zinc iodide provide alternative routes with potential for optimization in industrial settings.

- Advanced cyclization methods using malononitrile and acetylenic ketones demonstrate high selectivity and yields but are more complex and less commonly applied to this specific compound.

- Reaction conditions such as solvent choice, temperature, and reaction time critically influence yield and purity.

- Purification typically involves extraction, washing, drying over sodium sulfate, and chromatographic techniques.

Q & A

Q. What is the synthetic route for 2-amino-2-(3-chlorophenyl)acetonitrile, and what mechanistic steps are critical for yield optimization?

The compound is synthesized via the Strecker amino acid synthesis, which involves the reaction of (3-chlorophenyl)acetaldehyde with cyanide and ammonia. Key steps include:

- Aldehyde activation : Formation of an imine intermediate with ammonia.

- Cyanide nucleophilic attack : Addition of cyanide to the imine to form the α-aminonitrile product.

- Acid workup : Hydrolysis under controlled conditions to isolate the hydrochloride salt. Yield optimization requires strict control of pH, temperature, and stoichiometry of reagents. Variations like using TMSCN (trimethylsilyl cyanide) can enhance enantioselectivity in asymmetric syntheses .

Q. How can residual solvents like acetonitrile be quantified in synthesized batches of this compound?

Residual solvents (e.g., acetonitrile) are quantified using gas chromatography with flame ionization detection (GC-FID). A validated method includes:

- Sample preparation : Dissolving the compound in 0.9% NaCl or a simulated matrix.

- Multivariate optimization : Adjusting factors like column temperature, carrier gas flow rate, and injection volume to improve resolution and reduce analysis time.

- Calibration curves : Using spiked standards to ensure linearity and accuracy .

Q. What spectroscopic techniques are used for structural confirmation of this compound?

- NMR spectroscopy : H and C NMR identify the aromatic protons (δ 7.2–7.5 ppm for the 3-chlorophenyl group) and nitrile carbon (δ ~120 ppm).

- Exact mass spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 180.0321 (calculated for CHClN) .

Advanced Research Questions

Q. How can alkylation of this compound be optimized to produce derivatives like 2-(3-chlorophenyl)propanenitrile?

Alkylation involves:

- Base selection : Sodium hydride (NaH) deprotonates the α-amino group.

- Electrophile addition : Methyl iodide (MeI) reacts with the deprotonated intermediate.

- Workup : Quenching with saturated NHCl, extraction with ethyl acetate, and purification via column chromatography. Key parameters include reaction time (4–6 hr), temperature (0°C to room temperature), and molar ratios (1:1.2 substrate:MeI) to minimize byproducts .

Q. What computational strategies predict the binding interactions of this compound with enzymatic targets like collagenase?

Molecular docking (e.g., AutoDock Vina) is used to:

- Model ligand-receptor interactions : The 3-chlorophenyl group may form π-π stacking with aromatic residues (e.g., Tyr201), while the nitrile or amine groups participate in hydrogen bonds (e.g., with Gln215).

- Gibbs free energy analysis : Low-energy binding poses (e.g., −6.4 to −6.5 kcal/mol) indicate stable interactions. Validation includes comparing docking results with experimental IC values from enzymatic assays .

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 3-chloro substituent in biological activity?

SAR approaches involve:

- Synthetic modification : Replacing the 3-chloro group with electron-withdrawing (e.g., CF) or electron-donating (e.g., OMe) substituents.

- Biological testing : Assaying derivatives for target affinity (e.g., collagenase inhibition) and correlating substituent effects with activity.

- Docking validation : Identifying interactions altered by substituent changes (e.g., steric clashes or enhanced hydrogen bonding) .

Q. What crystallographic methods are suitable for resolving the crystal structure of this compound?

- Data collection : Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation.

- Structure solution : Using SHELXS/SHELXD for phase determination.

- Refinement : SHELXL for optimizing atomic coordinates and thermal parameters. Validation tools like PLATON ensure absence of twinning or disorder. The chloro and nitrile groups often exhibit distinct electron density maps .

Methodological Notes

- Data contradictions : While focuses on dichlorophenyl analogues, the methodological framework (e.g., docking, IC analysis) is directly applicable to the 3-chloro derivative.

- Advanced vs. Basic : Basic questions address synthesis and characterization; advanced questions focus on optimization, computational modeling, and SAR.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.